(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide
Description
(2E)-N-Dodecyl-3-(3-nitrophenyl)prop-2-enamide is a synthetic cinnamamide derivative featuring a 12-carbon aliphatic chain (dodecyl group) attached to an enamide backbone and a meta-nitro-substituted phenyl ring. This compound belongs to the class of N-arylcinnamamides, which are studied for their antimicrobial, anti-inflammatory, and cytotoxic properties .
Properties
IUPAC Name |
(E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-22-21(24)16-15-19-13-12-14-20(18-19)23(25)26/h12-16,18H,2-11,17H2,1H3,(H,22,24)/b16-15+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCRNQDDHOHARC-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with dodecylamine and 3-nitrobenzaldehyde.
Formation of Schiff Base: Dodecylamine reacts with 3-nitrobenzaldehyde under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrophenyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide involves its interaction with biological targets, such as enzymes and receptors. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage. Additionally, the compound can interact with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key structural analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The dodecyl chain in the target compound significantly increases lipophilicity (estimated LogP ~5.2) compared to analogs with shorter chains or polar substituents (e.g., compound 10, LogP ~4.1) .
- The nitro group at the meta position aligns with SAR trends favoring electron-withdrawing substituents for antimicrobial activity .
Antimicrobial Activity :
- Compound 10 () demonstrated bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Its meta-fluoro and para-trifluoromethyl groups enhance membrane interaction and target binding .
- 3,5-bis(trifluoromethyl)phenyl analog () showed superior antitubercular activity (>99% reduction in Mycobacterium tuberculosis CFU/mL), attributed to the strong electron-withdrawing effects of CF₃ groups .
Anti-inflammatory and Cytotoxicity :
Lipophilicity and ADMET :
Substituent Effects and Design Challenges
- Nitro vs. Trifluoromethyl : The nitro group (meta) in the target compound is less lipophilic than CF₃ groups but retains electron-withdrawing properties critical for activity. However, CF₃-substituted analogs () show higher antimicrobial potency .
- Positional Isomerism : Nitro-substituted isomers (e.g., compounds 17 and 18 in ) exhibit divergent activities, underscoring the importance of substitution patterns .
Biological Activity
(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide can be characterized by its chemical formula . The presence of a dodecyl chain contributes to its lipophilicity, which is crucial for its interaction with biological membranes.
Research indicates that compounds similar to (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide may exert their biological effects through several mechanisms:
- Inhibition of Mycobacterial Metabolism : Compounds in the same class have shown to decrease the viability of Mycobacterium tuberculosis H37Ra, suggesting a potential application in treating tuberculosis. The minimum inhibitory concentrations (MICs) reported range from 8 µg/mL, indicating significant activity against mycobacterial strains .
- Antifungal Activity : The compound has demonstrated moderate antifungal activity against plant pathogenic fungi. For instance, related compounds have shown MIC values ranging from 49.98 to 66.32 µM against Botrytis sorokiniana, highlighting their potential as agricultural fungicides .
Structure-Activity Relationships (SAR)
The biological activity of (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide is influenced by its structural components:
- Lipophilicity : Increased lipophilicity correlates with enhanced activity against certain pathogens. The optimal lipophilicity for maximum activity appears to occur at a log value around 0.23 .
- Electronic Effects : The electron-withdrawing nature of substituents has been shown to enhance the activity against both mycobacterial and fungal pathogens. For example, compounds with stronger electron-withdrawing groups exhibited better performance in inhibiting M. tuberculosis and B. sorokiniana .
Mycobacterium tuberculosis
The compound's efficacy against M. tuberculosis was assessed using the MTT assay, which indicated a significant reduction in cell metabolism at low concentrations. The structure-activity relationship suggests that modifications to the anilide core can enhance or diminish this effect .
Plant Pathogenic Fungi
In studies evaluating antifungal properties, derivatives of (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide exhibited varying degrees of activity against different fungal strains. For example, MICs were recorded at 16.58 µM for certain derivatives, comparable to established fungicides like benomyl .
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
